1,3-Bis(benzo[d][1,3]dioxol-4-yl)urea
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Overview
Description
1,3-Bis(benzo[d][1,3]dioxol-4-yl)urea is a chemical compound with the molecular formula C15H12N2O5. It is characterized by the presence of two benzo[d][1,3]dioxole groups attached to a urea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(benzo[d][1,3]dioxol-4-yl)urea typically involves the reaction of benzo[d][1,3]dioxole derivatives with urea under specific conditions. One common method includes the use of benzo[d][1,3]dioxole-4-carbonyl chloride, which reacts with urea in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(benzo[d][1,3]dioxol-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzo[d][1,3]dioxole derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in various substituted derivatives .
Scientific Research Applications
1,3-Bis(benzo[d][1,3]dioxol-4-yl)urea has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of 1,3-Bis(benzo[d][1,3]dioxol-4-yl)urea involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed that the compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, its potential anticancer activity may involve inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(benzo[d][1,3]dioxol-5-yl)urea: Similar in structure but with different substitution patterns on the benzo[d][1,3]dioxole rings.
1,3-Bis(benzo[d][1,3]dioxol-6-yl)urea: Another structural isomer with variations in the position of the benzo[d][1,3]dioxole groups.
Uniqueness
1,3-Bis(benzo[d][1,3]dioxol-4-yl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1,3-bis(1,3-benzodioxol-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c18-15(16-9-3-1-5-11-13(9)21-7-19-11)17-10-4-2-6-12-14(10)22-8-20-12/h1-6H,7-8H2,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPOGLVHCGSZFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)NC(=O)NC3=C4C(=CC=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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